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For Researchers, Scientists, and Drug Development Professionals

Introduction
Meglutol, also known by its systematic name 3-hydroxy-3-methylpentanedioic acid, is a

dicarboxylic acid that has garnered attention in the scientific community for its potential as a

hypolipidemic agent.[1][2] Its structural similarity to hydroxymethylglutarate (HMG), the

precursor to mevalonate, positions it as an inhibitor of HMG-CoA reductase, the rate-limiting

enzyme in the cholesterol biosynthesis pathway.[3][4][5] This technical guide provides an in-

depth overview of the chemical structure, physicochemical properties, and the molecular

mechanism of action of Meglutol, tailored for professionals in research and drug development.

Chemical Structure and Identifiers
Meglutol is a relatively small organic molecule with a straightforward chemical structure. It is a

derivative of glutaric acid with a hydroxyl and a methyl group substituted at the 3rd position.[1]
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Identifier Value

IUPAC Name 3-hydroxy-3-methylpentanedioic acid[6]

Synonyms
Dicrotalic Acid, 3-Hydroxy-3-methylglutaric acid,

HMG[1][3]

CAS Number 503-49-1[1][7]

Molecular Formula C6H10O5[1][8]

Molecular Weight 162.14 g/mol [6][8]

SMILES CC(O)(CC(=O)O)CC(=O)O[8]

InChI Key NPOAOTPXWNWTSH-UHFFFAOYSA-N[8]

Physicochemical Properties
The physical and chemical properties of Meglutol are crucial for its handling, formulation, and

understanding its behavior in biological systems.

Physical and Chemical Properties of Meglutol

Property Value Reference

Physical State Off-white powder with chunks [1]

Melting Point 105-108 °C [1]

Boiling Point 120 °C at 13 mmHg [1]

pKa 3.95 ± 0.10 (Predicted) [1]

Solubility Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4663303/
https://pubmed.ncbi.nlm.nih.gov/15661303/
https://pubmed.ncbi.nlm.nih.gov/17941049/
https://pubmed.ncbi.nlm.nih.gov/15661303/
https://www.researchgate.net/publication/5904628_Evidence_that_3-hydroxy-3-methylglutaric_acid_promotes_lipid_and_protein_oxidative_damage_and_reduces_the_nonenzymatic_antioxidant_defenses_in_rat_cerebral_cortex
https://pubmed.ncbi.nlm.nih.gov/15661303/
https://www.researchgate.net/publication/285627687_A_step-by-step_protocol_for_assaying_protein_carbonylation_in_biological_samples
https://pmc.ncbi.nlm.nih.gov/articles/PMC4663303/
https://www.researchgate.net/publication/285627687_A_step-by-step_protocol_for_assaying_protein_carbonylation_in_biological_samples
https://www.researchgate.net/publication/285627687_A_step-by-step_protocol_for_assaying_protein_carbonylation_in_biological_samples
https://www.researchgate.net/publication/285627687_A_step-by-step_protocol_for_assaying_protein_carbonylation_in_biological_samples
https://www.benchchem.com/product/b1676164?utm_src=pdf-body
https://www.benchchem.com/product/b1676164?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15661303/
https://pubmed.ncbi.nlm.nih.gov/15661303/
https://pubmed.ncbi.nlm.nih.gov/15661303/
https://pubmed.ncbi.nlm.nih.gov/15661303/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Solubility Reference

DMF 30 mg/mL

DMSO 30 mg/mL

Ethanol 5 mg/mL

PBS (pH 7.2) 10 mg/mL

Spectral Data
While raw spectral data is not publicly available, characteristic spectral information has been

reported in various databases.

¹H NMR: The proton NMR spectrum of Meglutol in D₂O would be expected to show signals

corresponding to the methyl protons and the methylene protons adjacent to the carboxylic

acid groups. PubChem lists observed shifts at 1.31, 2.39, 2.42, 2.44, and 2.47 ppm in water

at pH 7.0.[2]

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the

quaternary carbon bearing the hydroxyl group, the methylene carbons, and the carboxyl

carbons.

Mass Spectrometry: The mass spectrum of Meglutol would show a molecular ion peak

corresponding to its molecular weight. PubChem provides access to various mass

spectrometry datasets, including GC-MS and MS-MS data.[2]

Infrared (IR) Spectroscopy: The IR spectrum of Meglutol would be characterized by strong,

broad absorption bands for the O-H stretch of the carboxylic acid and alcohol groups, a

strong C=O stretch for the carboxylic acid groups, and C-H stretching and bending vibrations

for the methyl and methylene groups.

Mechanism of Action and Signaling Pathway
Meglutol functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)

reductase.[3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is

the committed and rate-limiting step in the biosynthesis of cholesterol and other isoprenoids.[6]
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[9] By inhibiting this enzyme, Meglutol effectively reduces the endogenous synthesis of

cholesterol.

The regulation of cholesterol biosynthesis is a complex process primarily controlled by the

intracellular cholesterol concentration. This feedback mechanism involves the SREBP (Sterol

Regulatory Element-Binding Protein) pathway.
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Mechanism of Meglutol as an HMG-CoA Reductase Inhibitor.

Experimental Protocols
This section details methodologies for key experiments relevant to the study of Meglutol.

Quantification of Meglutol in Biological Samples (HPLC-
MS)
A selective and sensitive method for the determination of Meglutol in urine and plasma

samples can be achieved using High-Performance Liquid Chromatography coupled with Mass

Spectrometry (HPLC-MS).

Sample Preparation (Plasma):

To a 100 µL aliquot of plasma, add an internal standard.

Precipitate proteins by adding 400 µL of acetonitrile.

Vortex the mixture thoroughly.
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Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in a suitable mobile phase for injection into the HPLC system.

Chromatographic Conditions (Example):

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium

formate) and an organic solvent (e.g., acetonitrile).

Flow Rate: Typically 0.2-0.5 mL/min.

Injection Volume: 5-20 µL.

Mass Spectrometry Detection:

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for acidic

compounds like Meglutol.

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for

enhanced selectivity and sensitivity, monitoring for the deprotonated molecule [M-H]⁻.

HMG-CoA Reductase Inhibition Assay
The inhibitory activity of Meglutol on HMG-CoA reductase can be determined by measuring

the decrease in NADPH absorbance at 340 nm, as NADPH is consumed during the conversion

of HMG-CoA to mevalonate.

Materials:

Purified HMG-CoA reductase enzyme

HMG-CoA substrate solution

NADPH solution
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Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

Meglutol stock solution (dissolved in a suitable solvent, e.g., DMSO)

96-well UV-transparent microplate

Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

Prepare a reaction mixture containing the assay buffer, HMG-CoA, and NADPH in each well

of the microplate.

Add varying concentrations of Meglutol to the test wells. Include a control well with no

inhibitor.

Pre-incubate the plate at 37°C for 5-10 minutes.

Initiate the reaction by adding HMG-CoA reductase to all wells.

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period

(e.g., 10-20 minutes), taking readings every 30-60 seconds.

Calculate the rate of NADPH consumption (decrease in absorbance over time) for each

concentration of Meglutol.

Determine the IC50 value of Meglutol by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.
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Workflow for HMG-CoA Reductase Inhibition Assay.

Assessment of Lipid Peroxidation (TBARS Assay)
Meglutol has been investigated for its potential to induce oxidative stress.[7] A common

method to assess lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS)

assay, which measures malondialdehyde (MDA), a product of lipid peroxidation.

Materials:
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Brain tissue homogenate

Trichloroacetic acid (TCA) solution

Thiobarbituric acid (TBA) solution

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

MDA standard for calibration curve

Spectrophotometer

Protocol:

Homogenize brain tissue in a suitable buffer (e.g., KCl) on ice.

To an aliquot of the homogenate, add TCA to precipitate proteins.

Centrifuge to pellet the proteins and collect the supernatant.

To the supernatant, add TBA solution (containing BHT).

Heat the mixture in a boiling water bath for a defined period (e.g., 30-60 minutes) to allow the

formation of the MDA-TBA adduct, which is a pink-colored chromogen.

Cool the samples and measure the absorbance at 532 nm.

Quantify the amount of MDA by comparing the absorbance to a standard curve prepared

with known concentrations of MDA.

Assessment of Protein Oxidation (Protein Carbonyl
Assay)
Protein oxidation can be assessed by measuring the level of protein carbonyl groups, which

are formed upon oxidative damage to amino acid residues.

Materials:
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Brain tissue homogenate

2,4-Dinitrophenylhydrazine (DNPH) solution

Trichloroacetic acid (TCA) solution

Ethanol/Ethyl acetate washing solution

Guanidine hydrochloride solution for protein solubilization

Spectrophotometer

Protocol:

Homogenize brain tissue in a buffer containing protease inhibitors.

Incubate an aliquot of the homogenate with DNPH solution to derivatize the carbonyl groups

to 2,4-dinitrophenylhydrazones. A parallel blank is incubated with the solvent of DNPH.

Precipitate the proteins with TCA.

Wash the protein pellet repeatedly with an ethanol/ethyl acetate mixture to remove excess

DNPH.

Solubilize the protein pellet in a guanidine hydrochloride solution.

Measure the absorbance of the dinitrophenylhydrazone at ~370 nm.

The carbonyl content is calculated using the molar extinction coefficient of DNPH.

Conclusion
Meglutol presents a compelling profile as a modulator of lipid metabolism through its targeted

inhibition of HMG-CoA reductase. This guide has provided a comprehensive overview of its

chemical and physical properties, alongside detailed insights into its mechanism of action and

relevant experimental protocols. This information serves as a valuable resource for researchers

and drug development professionals exploring the therapeutic potential of Meglutol and similar
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compounds. Further research into its pharmacokinetics, pharmacodynamics, and safety profile

in preclinical models is warranted to fully elucidate its clinical applicability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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